(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

This (R)-enantiomer (CAS 330156-50-8) is a critical chiral building block for Crizotinib API synthesis. Its specific stereochemistry is essential for drug efficacy; the (S)-enantiomer or racemate cannot be substituted. Procure with certified ≥98% purity and >99% ee to meet regulatory chiral impurity standards. Ensure storage at 2-8°C to maintain integrity.

Molecular Formula C8H7Cl2FO
Molecular Weight 209.04 g/mol
CAS No. 330156-50-8
Cat. No. B107379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
CAS330156-50-8
Synonyms(αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol
Molecular FormulaC8H7Cl2FO
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)O
InChIInChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1
InChIKeyJAOYKRSASYNDGH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS 330156-50-8: Pharmaceutical Intermediate Sourcing & Specification Guide


(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8) is a chiral secondary alcohol with the molecular formula C₈H₇Cl₂FO and a molecular weight of 209.04 [1]. It is a halogenated phenyl ethanol derivative characterized by a melting point of 43°C and is typically supplied as a white to almost white solid powder . This compound serves primarily as a key chiral building block in the synthesis of the targeted cancer therapy Crizotinib (XALKORI®), an FDA-approved ALK and ROS1 tyrosine kinase inhibitor for treating non-small cell lung cancer [2][3].

Why Generic Substitution of (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is Not Viable: The Critical Role of Enantiomeric Purity


Substituting (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8) with its racemate or the opposite (S)-enantiomer (CAS 877397-65-4) is scientifically and regulatorily untenable in pharmaceutical manufacturing. The compound's specific (R)-configuration is a critical determinant of Crizotinib's stereochemistry, which in turn is essential for the drug's ability to effectively bind to and inhibit ALK and ROS1 kinases [1]. The presence of the (S)-enantiomer can lead to a biologically less active or inactive final drug product, potentially reducing therapeutic efficacy and introducing unknown safety risks [2]. Consequently, regulatory bodies mandate rigorous control of chiral impurities, making high enantiomeric excess (ee) a non-negotiable specification [3]. Sourcing the correct (R)-enantiomer is therefore not a matter of preference but a prerequisite for producing a safe and efficacious API.

Quantitative Differentiation Guide: (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8) vs. Comparators


Stereochemical Identity: Enantiomeric Excess vs. (S)-Enantiomer (CAS 877397-65-4)

The primary differentiator is the absolute configuration and optical rotation. The target compound is the (R)-enantiomer, while its primary comparator is the (S)-enantiomer (CAS 877397-65-4). While both may be supplied at similar chemical purity (e.g., 98-99%), their enantiomeric purity is the critical procurement specification. A rigorous synthesis method for Crizotinib's chiral intermediate achieved an enantiomeric excess (ee) of 98% under continuous-flow conditions [1]. This is a quantifiable target for sourcing. In contrast, the (S)-enantiomer is a known impurity to be controlled and has a different optical rotation (+5.0° to +9.0° in MeOH) . The target (R)-enantiomer must demonstrate a corresponding negative specific rotation.

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

Synthesis Efficiency: Direct Asymmetric Reduction vs. Traditional Resolution Methods

A key differential advantage is the availability of efficient, high-selectivity synthetic routes for the target (R)-enantiomer. A patented process for synthesizing this exact compound uses a one-step asymmetric reduction with a chiral catalyst, achieving high chiral purity directly from the prochiral ketone [1]. This contrasts with older methods that rely on multi-step resolution of a racemic mixture, which inherently suffers from a maximum 50% theoretical yield and requires additional purification to remove the undesired enantiomer [2]. For instance, a Pfizer route used a 4-step biotransformation (enzymatic hydrolysis, esterification, inversion) to achieve 99.7% ee but with only a 50% yield [2].

Asymmetric Synthesis Catalytic Hydrogenation Process Chemistry

Purity Specifications: HPLC Purity and Storage Requirements vs. Similar Chiral Alcohols

While generic chiral alcohols may be stored at room temperature, the target compound (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol has specific handling and purity requirements that differentiate it. It requires long-term storage at 2-8°C under an inert atmosphere, indicating a higher sensitivity to degradation or racemization compared to more stable chiral alcohols [1]. Furthermore, while a purity of 95% is common for research purposes, pharmaceutical-grade material requires a chemical purity of ≥98.0% by HPLC, and critically, an enantiomeric excess (ee) often exceeding 99% [2][3].

Analytical Chemistry Quality Control Stability

Optimal Application Scenarios for Procuring (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8)


Commercial Synthesis of Crizotinib and Related c-Met/ALK Inhibitors

This is the primary and most demanding application scenario. Procurement is justified for pharmaceutical companies and CMOs engaged in the large-scale GMP synthesis of Crizotinib (XALKORI®) or its generic versions [1]. The requirement is for high-volume lots (kg to multi-kg scale) with certified purity of ≥98.0% and enantiomeric excess (ee) >99% [2]. Supplier selection must be based on demonstrated capacity for one-step asymmetric synthesis, which ensures cost-effectiveness and a secure supply chain compared to older resolution methods [3].

Late-Stage Medicinal Chemistry & Lead Optimization

For medicinal chemists developing novel ALK, ROS1, or c-MET inhibitors, this compound serves as a privileged chiral fragment for building targeted libraries. Its procurement in smaller quantities (grams to tens of grams) with high enantiomeric purity (>98% ee) is essential to ensure the stereochemical integrity of new chemical entities (NCEs) [4]. The strict storage requirements (2-8°C) must be observed to prevent degradation or racemization during the research phase [5].

Development of Chiral Analytical Methods and Impurity Standards

This compound is critical for analytical development and quality control. The (R)-enantiomer is the target analyte, while the (S)-enantiomer is a key process-related impurity to be monitored. Procuring both pure (R)- and (S)-enantiomers is necessary to develop and validate robust chiral HPLC methods for release testing of Crizotinib API, ensuring that the final drug product meets the stringent chiral purity specifications mandated by regulatory authorities [4].

Academic Research in Asymmetric Synthesis Methodology

This compound is an excellent substrate for academic groups investigating novel catalytic asymmetric reduction methods. Its commercial availability in high enantiopurity allows it to serve as a benchmark for comparing the performance (conversion, ee) of new chiral catalysts or biocatalysts against established methods. The success of a new method in producing this target compound with high ee and conversion is a strong proof-of-concept for its utility in synthesizing valuable pharmaceutical intermediates [3][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.